REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][C:4]1[C:5]([N:12]2[N:16]=[CH:15][CH:14]=[N:13]2)=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#N.C[OH:18]>O>[CH3:3][C:4]1[C:5]([N:12]2[N:16]=[CH:15][CH:14]=[N:13]2)=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]([OH:18])=[O:1] |f:0.1|
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C#N)C=CC1)N1N=CC=N1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to RT
|
Type
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CUSTOM
|
Details
|
was removed in vacuo
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
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Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)N1N=CC=N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |